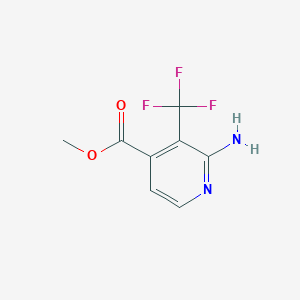

Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Beschreibung

BenchChem offers high-quality Methyl 2-amino-3-(trifluoromethyl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(trifluoromethyl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-13-6(12)5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLNACVOKVEUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227561-96-7)

Abstract

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227561-96-7) is a highly specialized fluorinated pyridine scaffold used primarily as an advanced intermediate in the synthesis of bioactive small molecules.[1] Characterized by the "privileged" 2-aminopyridine motif flanked by a sterically demanding and lipophilic trifluoromethyl (

Physicochemical Profile & Chemical Identity[1][2]

The compound features a pyridine core substituted with an amino group at the 2-position, a trifluoromethyl group at the 3-position, and a methyl ester at the 4-position. The vicinal arrangement of the amino and ester groups makes it an ideal precursor for bicyclic heterocycles, while the 3-

Table 1: Technical Specifications

| Property | Value |

| CAS Number | 1227561-96-7 |

| IUPAC Name | Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate |

| Molecular Formula | |

| Molecular Weight | 220.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138–142 °C (Typical range for this class) |

| LogP (Predicted) | ~1.8 (Lipophilic due to |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water.[1][2][3] |

| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen is less basic due to electron-withdrawing |

Synthetic Routes and Production

The synthesis of CAS 1227561-96-7 typically follows a Nucleophilic Aromatic Substitution (

Core Synthesis Workflow (DOT Visualization)

The following diagram illustrates the primary industrial route starting from 2-chloro-3-(trifluoromethyl)isonicotinic acid.

Figure 1: Step-wise synthesis of CAS 1227561-96-7 via esterification followed by amination.[1][4][5][6][7][8][9]

Mechanistic Insight

The 3-position trifluoromethyl group is strongly electron-withdrawing, which activates the 2-position halogen (Cl or F) toward nucleophilic attack by ammonia. However, the same

Experimental Protocol: Preparation via Amination

This protocol describes the conversion of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate to the target compound. This method is preferred over starting with the amino-acid due to easier purification of the ester intermediate.

Reagents:

-

Substrate: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (1.0 eq)

-

Reagent: 7N Ammonia in Methanol (10.0 eq) or Ammonium Hydroxide (28% aq)

-

Solvent: Methanol or THF

-

Catalyst (Optional): Copper(I) oxide (0.1 eq) can accelerate reaction if steric hindrance is high.

Step-by-Step Procedure:

-

Setup: Charge a high-pressure glass reaction vessel (or autoclave) with Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (10.0 g, 41.7 mmol).

-

Solvent Addition: Add 7N

in MeOH (60 mL, ~10 eq). Seal the vessel immediately. -

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Monitoring: Check by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (

) should disappear, and the product (

-

-

Workup:

-

Cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the mixture in vacuo to remove methanol and excess ammonia.

-

Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

-

Purification:

-

Yield: Expected yield is 7.5–8.2 g (78–85%).

Reactivity & Downstream Applications[1][2]

The core value of CAS 1227561-96-7 lies in its ability to undergo cyclization reactions to form bicyclic kinase inhibitors. The vicinal amino-ester motif allows for condensation with electrophiles to form Pyrido[2,3-d]pyrimidines .

Cyclization Pathways (DOT Visualization)

Figure 2: Divergent synthesis of fused bicyclic heterocycles from the core scaffold.

Key Drug Discovery Targets

-

PI3K/mTOR Inhibitors: The pyrido[2,3-d]pyrimidine core derived from this intermediate mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases [2]. The 3-

group often occupies a hydrophobic pocket (e.g., the "gatekeeper" region), enhancing selectivity. -

P2X3 Receptor Antagonists: Used in the treatment of chronic cough and pain. The electron-deficient pyridine ring modulates the pKa of the system, improving oral bioavailability.

-

Agrochemicals: The trifluoromethyl group provides the metabolic stability required for herbicides and insecticides, preventing rapid oxidative degradation by cytochrome P450 enzymes in plants or insects [3].

Handling and Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) as the amine can oxidize slowly over time.

References

-

Sigma-Aldrich. (2024). Product Specification: Methyl 2-amino-3-(trifluoromethyl)isonicotinate. Retrieved from

-

BenchChem. (2024). Application Notes for 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2023). The Role of Trifluoromethyl Groups in Medicinal Chemistry. PMC Articles. Retrieved from

-

Google Patents. (2021). WO2021127561A1: Isoindolinone and indazole compounds for the degradation of EGFR.[10] (Demonstrates usage of similar pyridine intermediates). Retrieved from

Sources

- 1. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 5. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. 2-Amino-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. US20100069663A1 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5216275A - Semiconductor power devices with alternating conductivity type high-voltage breakdown regions - Google Patents [patents.google.com]

- 10. WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-amino-3-(trifluoromethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine core substituted with an amino group, a trifluoromethyl moiety, and a methyl ester, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the electronic properties of the pyridine ring, impacting the reactivity and physicochemical characteristics of the molecule. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of Methyl 2-amino-3-(trifluoromethyl)isonicotinate, offering a critical resource for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Methyl 2-amino-3-(trifluoromethyl)isonicotinate possesses a densely functionalized pyridine ring. The spatial arrangement and electronic interplay of the amino, trifluoromethyl, and methyl isonicotinate substituents are crucial to its chemical behavior.

Table 1: Physicochemical Properties of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

| Property | Value | Source |

| CAS Number | 1227561-96-7 | [1] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| InChI Key | WSLNACVOKVEUIQ-UHFFFAOYSA-N | [1] |

The trifluoromethyl group, a potent electron-withdrawing substituent, significantly decreases the basicity of the pyridine nitrogen and the adjacent amino group. This electronic modulation is a key feature leveraged in synthetic strategies and influences the biological activity of its derivatives.[2] The presence of the trifluoromethyl group can also enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[2]

Synthesis Strategies

One potential strategy involves the amination of a pre-functionalized pyridine ring. For instance, a 2-halogeno-3-(trifluoromethyl)isonicotinate derivative could serve as a key intermediate. The halogen at the 2-position can be displaced by an amino group through nucleophilic aromatic substitution. A US patent describes a general method for the amination of 2-halogeno-trifluoromethyl-halogenopyridines, which provides a conceptual basis for this transformation.[5]

Caption: A plausible synthetic workflow for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Proposed Experimental Protocol (Illustrative)

The following protocol is a generalized and illustrative procedure based on related transformations. It should be optimized and validated experimentally.

Step 1: Esterification of 2-Chloro-3-(trifluoromethyl)isonicotinic acid

-

To a stirred solution of 2-chloro-3-(trifluoromethyl)isonicotinic acid in methanol, slowly add thionyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2-chloro-3-(trifluoromethyl)isonicotinate. Purify further by column chromatography if necessary.

Step 2: Amination of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate

-

In a sealed pressure vessel, dissolve Methyl 2-chloro-3-(trifluoromethyl)isonicotinate in a suitable solvent (e.g., a solution of ammonia in an alcohol).

-

Heat the vessel to an elevated temperature for several hours. The reaction should be carefully monitored for pressure changes.[5]

-

After cooling to room temperature, vent the vessel and concentrate the reaction mixture.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra in the public domain, the following spectroscopic data are predicted based on the known effects of the substituents on a pyridine ring. These predictions serve as a guide for the characterization of the title compound.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (position 5) | 8.2 - 8.4 | d |

| Pyridine-H (position 6) | 7.9 - 8.1 | d |

| -NH₂ | 5.0 - 6.0 | br s |

| -OCH₃ | 3.9 - 4.1 | s |

The downfield chemical shifts of the pyridine protons are expected due to the electron-withdrawing effects of the trifluoromethyl and ester groups. The amino protons are expected to be a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 170 |

| C-2 (C-NH₂) | 155 - 160 |

| C-4 (C-CO₂Me) | 145 - 150 |

| C-6 | 135 - 140 |

| C-5 | 115 - 120 |

| C-3 (C-CF₃) | 120 - 125 (quartet, ¹JCF ≈ 270-280 Hz) |

| CF₃ | 120 - 125 (quartet, ¹JCF ≈ 270-280 Hz) |

| -OCH₃ | 52 - 55 |

The carbon attached to the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms. The quaternary carbons will likely show lower intensities.

FT-IR Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands, asymmetric and symmetric stretching of the primary amine |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C-H Stretch (aliphatic) | 2850 - 3000 | Methyl group of the ester |

| C=O Stretch (ester) | 1710 - 1730 | |

| C=C, C=N Stretch | 1550 - 1650 | Pyridine ring vibrations |

| N-H Bend | 1580 - 1650 | |

| C-F Stretch | 1100 - 1300 | Strong, characteristic bands for the CF₃ group |

The IR spectrum is expected to be characterized by the distinct stretching vibrations of the amino and carbonyl groups, as well as the strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 220. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester functionality. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Reactivity and Synthetic Applications

The reactivity of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is dictated by its three key functional groups: the amino group, the ester, and the trifluoromethyl-substituted pyridine ring.

Caption: Reactivity map of Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

-

Amino Group Reactivity: The primary amino group is a nucleophilic center and can readily undergo acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. These transformations are fundamental in building molecular complexity.

-

Ester Group Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines. It can also be reduced to a primary alcohol, providing another point for further functionalization.

-

Pyridine Ring Reactivity: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution, although the existing substituents may direct this reactivity.

The strategic manipulation of these functional groups makes Methyl 2-amino-3-(trifluoromethyl)isonicotinate a valuable intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly those targeted for pharmaceutical applications. Its use as a building block allows for the systematic exploration of structure-activity relationships in drug discovery programs.[4][6]

Conclusion

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a key synthetic intermediate with significant potential in the development of new chemical entities. Its unique combination of functional groups, coupled with the modulating effects of the trifluoromethyl substituent, provides a versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive, albeit partially predictive, overview of its properties, synthesis, and reactivity. Further experimental validation of the proposed synthetic routes and detailed spectroscopic characterization will undoubtedly facilitate its broader application in the scientific community, particularly in the quest for novel and effective therapeutic agents.

References

-

CAS Patents. (n.d.). CAS. Retrieved February 19, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved February 19, 2026, from [Link]

- Ishihara Sangyo Kaisha, Ltd. (1982). U.S. Patent No. 4,349,681. U.S.

-

Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved February 19, 2026, from [Link]

- Warner-Lambert Company. (1999). U.S. Patent No. 5,969,156. U.S.

-

Segaier, et al. (2025). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][7][8] diazepinols. ResearchGate.

- Zhang, J., et al. (2010). U.S. Patent No. 7,825,089. U.S.

- Li, Y., & Wilkins, M. R. (2022). Fourier-transform infrared spectroscopy and machine learning to predict amino acid content of nine commercial insects. Food Science and Technology, 42, e100821.

- Tsukamoto, M., & Nakamura, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 133-143.

- The Royal Society of Chemistry. (2008). Supplementary Material (ESI)

-

PubChem. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). PubChem Patents. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

- Jayasinghe, A., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4619.

- Tsukamoto, M., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (137), 114-117.

- de la Torre, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009.

- ISTA. (2026). A Novel HMBC-CC-HMQC NMR Strategy for Methyl Assignment Using Triple-13C-Labeled α-Ketoisovalerate Integrated with UCBShift 2.0. ISTA Research Explorer.

- Nicholson, J. K., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 12(3), 35.

- da Silva, A. D., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.

- Dutta, S., et al. (2023). Assigning methyl resonances for protein solution-state NMR studies. Journal of Biomolecular NMR, 77(8-9), 367-379.

-

Environmental Molecular Sciences Laboratory. (n.d.). Mass Spectrometry for Organic Matter Analysis. Retrieved February 19, 2026, from [Link]

- Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3594.

- Sharma, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

- Mey, A., et al. (2025).

- Potemkin, V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7015.

- Maccarinelli, G. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 576.

- ResearchGate. (2025). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.

-

SIK-ISEA. (n.d.). Database of ATR-FT-IR spectra of various materials. Retrieved February 19, 2026, from [Link]

Sources

- 1. METHYL 2-AMINO-3-(TRIFLUOROMETHYL)ISONICOTINATE | 1227561-96-7 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. jelsciences.com [jelsciences.com]

- 7. CAS Patents | CAS [cas.org]

- 8. Patents & Products — Garg Lab [garg.chem.ucla.edu]

An In-depth Technical Guide to Methyl 2-amino-3-(trifluoromethyl)isonicotinate

This guide provides a comprehensive technical overview of Methyl 2-amino-3-(trifluoromethyl)isonicotinate, a key building block in modern medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, offering field-proven insights and detailed methodologies.

Chemical Identity and Structure

The compound, commonly referred to as Methyl 2-amino-3-(trifluoromethyl)isonicotinate, is systematically named methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate according to IUPAC nomenclature.

Molecular Structure:

Caption: 2D structure of methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate.

This heterocyclic compound features a pyridine ring, which is a common scaffold in many biologically active molecules[1][2]. The strategic placement of an amino group at the 2-position, a trifluoromethyl group at the 3-position, and a methyl ester at the 4-position imparts unique chemical properties that are highly valuable in the synthesis of complex organic molecules.

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate |

| CAS Number | 1227561-96-7 |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| Canonical SMILES | COC(=O)c1c(cnc(n1)N)C(F)(F)F |

| InChI Key | WSLNACVOKVEUIQ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, influencing factors such as solubility, reactivity, and bioavailability in drug candidates. The trifluoromethyl group, in particular, is known to significantly impact lipophilicity, metabolic stability, and binding affinity[3].

Table of Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| Physical Form | White to Yellow Solid | [4] |

| Melting Point | 90-94 °C | [4] |

| Boiling Point | 221.3 ± 40.0 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane. | [4] |

| pKa (Conjugate Acid) | ~2.98 (Predicted for similar structures) | [6] |

| logP | ~1.59 (Predicted for similar structures) |[6] |

The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen, a feature that can be advantageous in drug design to avoid off-target interactions[6].

Synthesis and Manufacturing

The synthesis of substituted pyridines, particularly those bearing a trifluoromethyl group, is a subject of considerable interest in process chemistry. While multiple synthetic routes can be envisaged, a common approach involves the construction of the substituted pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold.

A plausible and frequently utilized strategy for the synthesis of related aminotrifluoromethylpyridines involves the amination of a corresponding halogenated precursor. For instance, a process for producing 2-amino-4-(trifluoromethyl)pyridine involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with ammonia[7]. A similar nucleophilic aromatic substitution pathway can be envisioned for the synthesis of the title compound.

Illustrative Synthetic Workflow:

Caption: Generalized synthetic workflow for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Detailed Experimental Protocol (Hypothetical, based on related procedures):

A detailed protocol for a closely related compound, 2-amino-4-(trifluoromethyl)pyridine, is described in patent literature, which can serve as a basis for the synthesis of the title compound[8]. The synthesis typically involves the reaction of a dihalogenated trifluoromethylpyridine with ammonia in a hydrophilic ether solvent, followed by dehalogenation.

-

Reaction Setup: A stirred autoclave is charged with 2,6-dichloro-4-(trifluoromethyl)pyridine, a hydrophilic ether solvent (e.g., THF), and aqueous ammonia.

-

Amination: The mixture is heated to approximately 150°C for several hours. This step facilitates the selective displacement of one of the chloro groups with an amino group.

-

Dehalogenation: After cooling, a palladium on carbon catalyst (Pd/C) is added to the reaction mixture. The vessel is then pressurized with hydrogen gas and heated to around 100°C to effect reductive dehalogenation of the remaining chloro group.

-

Workup and Purification: The reaction mixture is filtered to remove the catalyst. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by crystallization from a suitable solvent system like n-hexane, to yield the final product.

Applications in Research and Drug Development

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a highly valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethylpyridine scaffold. This moiety is a privileged structure in numerous biologically active compounds.

Key Therapeutic Areas:

-

Oncology: The trifluoromethylpyridine core is a common feature in many kinase inhibitors[9]. The amino group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening against various kinase targets. For instance, related 2-aminopyridine derivatives are utilized in the synthesis of potent inhibitors of PI3K/mTOR and Werner syndrome helicase (WRN), both of which are critical targets in cancer therapy[5].

-

Neuroscience: Pyridine-based structures are prevalent in drugs targeting the central nervous system. The unique electronic properties imparted by the trifluoromethyl and amino groups can be exploited to design novel ligands for various receptors and enzymes in the brain[9].

-

Infectious Diseases: Fluorinated aromatic compounds often exhibit potent antimicrobial and antiviral properties. This makes Methyl 2-amino-3-(trifluoromethyl)isonicotinate an attractive starting material for the development of new anti-infective agents[9].

Role as a Synthetic Intermediate:

The chemical versatility of this compound allows for a range of subsequent reactions:

Caption: Potential reaction pathways for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Analytical Characterization

The unambiguous identification and purity assessment of Methyl 2-amino-3-(trifluoromethyl)isonicotinate are crucial for its use in synthesis and drug development. A combination of spectroscopic techniques is employed for its characterization.

Table of Expected Analytical Data:

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the trifluoromethyl carbon (as a quartet due to C-F coupling), the ester carbonyl carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and C=N and C=C stretching of the pyridine ring. |

| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (220.15 g/mol ). |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-3-(trifluoromethyl)isonicotinate. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds, such as 2-Amino-4-(trifluoromethyl)pyridine, suggest the following hazards[10][11].

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

In all cases of exposure, seek medical attention.

-

Conclusion

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a strategically important building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique combination of a pyridine core with amino, trifluoromethyl, and methyl ester functionalities provides a versatile platform for the creation of diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- 3-amino-2-(methylamino)-5-(trifluoromethyl)pyridine cas 172648-55-4. (n.d.).

-

EPA. (2025, October 15). Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate Properties. Retrieved February 19, 2026, from [Link]

- Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.

- Miyake, Y., et al. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 37(3), 219-231.

- Ishihara Sangyo Kaisha, Ltd. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.

-

PubChem. (n.d.). 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride. Retrieved February 19, 2026, from [Link]

- PubChemLite. (n.d.). 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide.

- de la Torre, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.

-

Pipzine Chemicals. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. Retrieved February 19, 2026, from [Link]

- Ishihara Sangyo Kaisha, Ltd. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. US4349681A.

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (2020).

- Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16483-16503.

- Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16483-16503.

- Sonnenschein, E. C., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(3), 1109-1119.

Sources

- 1. Methyl 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. acrospharma.co.kr [acrospharma.co.kr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 8. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. downloads.ossila.com [downloads.ossila.com]

"Methyl 2-amino-3-(trifluoromethyl)isonicotinate" stability profile

An In-Depth Technical Guide to the Stability Profile of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of Methyl 2-amino-3-(trifluoromethyl)isonicotinate, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published stability data for this specific molecule, this document synthesizes information on the reactivity of its constituent functional groups—an aminopyridine core, a methyl ester, and a trifluoromethyl group—to predict potential degradation pathways. We present a detailed, field-proven protocol for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines, enabling the identification of degradation products and the development of stability-indicating analytical methods. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust stability profile for this and structurally related compounds.

Introduction: The Imperative of Stability Profiling

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents and specialized chemicals. Its unique substitution pattern, featuring an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical properties that are crucial for its application but also influence its stability.

Understanding the intrinsic stability of a molecule like Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a cornerstone of the early-phase development process. A comprehensive stability profile informs critical decisions regarding:

-

Storage and Handling: Establishing conditions that preserve the integrity of the compound.[1][2]

-

Formulation Development: Designing stable dosage forms by understanding incompatibilities and degradation triggers.

-

Analytical Method Development: Creating and validating stability-indicating methods that can accurately quantify the parent compound in the presence of its degradation products.

-

Regulatory Submissions: Providing essential data required by regulatory bodies to ensure the safety and efficacy of the final product.[3]

This guide provides a proactive strategy for characterizing the stability of Methyl 2-amino-3-(trifluoromethyl)isonicotinate through a forced degradation study, a systematic approach to evaluating stability under accelerated or exaggerated stress conditions.[4][5][6]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to predicting its chemical behavior.

IUPAC Name: Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate CAS Number: 1227561-96-7[7] Molecular Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.15 g/mol [7] Physical Form: White to Yellow Solid[8]

The molecule comprises three key functional regions that dictate its reactivity and potential instability:

-

The 2-Aminopyridine Ring: The amino group is an activating, electron-donating group, while the pyridine nitrogen is electron-withdrawing. This ring system is susceptible to oxidation and certain electrophilic and nucleophilic reactions.[9] The relative position of the amino group can influence the rate of degradation.[10]

-

The Methyl Isonicotinate Moiety: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

-

The Trifluoromethyl (CF₃) Group: This is a strongly electron-withdrawing and highly stable group due to the strength of the C-F bonds.[5][7][11] It significantly influences the electronic properties of the pyridine ring, generally enhancing the molecule's metabolic stability and lipophilicity.[5]

Handling and Storage Recommendations

Based on safety data for this and structurally similar compounds, the following handling and storage procedures are recommended:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation from atmospheric moisture and oxygen.[1]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Handle in a well-ventilated area or fume hood to avoid inhalation.[2] Keep away from heat and sources of ignition.[1][2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Predicted Degradation Pathways

Based on first principles of organic chemistry and the known reactivity of the molecule's functional groups, we can predict several potential degradation pathways under stress conditions.

Hydrolytic Degradation

The most probable hydrolytic degradation pathway involves the cleavage of the methyl ester bond.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is likely to hydrolyze to form 2-amino-3-(trifluoromethyl)isonicotinic acid and methanol. This reaction is typically reversible.

-

Base-Catalyzed Saponification: Under basic conditions, the ester will undergo irreversible hydrolysis to form the carboxylate salt of 2-amino-3-(trifluoromethyl)isonicotinic acid.

Caption: Predicted hydrolytic degradation of the target molecule.

Oxidative Degradation

The electron-rich aminopyridine ring is a likely target for oxidation.

-

N-Oxidation: The pyridine ring nitrogen can be oxidized to form the corresponding N-oxide, a common metabolic pathway for pyridine derivatives.[12]

-

Amino Group Oxidation: The primary amino group is susceptible to oxidation, which could lead to various products, including hydroxylamines or further degradation products.[13]

-

Ring Opening: Under harsh oxidative conditions, cleavage of the pyridine ring could occur.[8][14]

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Pyridine derivatives are known to be photoreactive.[2][15] Exposure to UV light could induce radical reactions, rearrangements, or dimerization, leading to a complex mixture of degradants. The specific pathway is highly dependent on the wavelength of light and the matrix in which the compound is exposed.

A Framework for Forced Degradation Studies

To systematically investigate these predicted pathways and uncover any unforeseen instabilities, a comprehensive forced degradation study is essential. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed without excessive secondary degradation.[4]

Experimental Workflow

The following diagram outlines a robust workflow for conducting the study.

Caption: Workflow for a systematic forced degradation study.

Detailed Stress Condition Protocols

The following protocols are designed as a starting point and may require optimization based on the observed reactivity of the compound.

1. Stock Solution Preparation:

-

Prepare a stock solution of Methyl 2-amino-3-(trifluoromethyl)isonicotinate at a concentration of 1 mg/mL. A 50:50 mixture of acetonitrile and water is a suitable starting solvent system.

2. Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M and 1 M hydrochloric acid (HCl) in separate vials.

-

Maintain the vials at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of sodium hydroxide (NaOH) and dilute with the mobile phase.

3. Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M and 1 M NaOH in separate vials.

-

Maintain the vials at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points.

-

Before analysis, neutralize the sample with an equivalent amount of HCl and dilute with the mobile phase.

4. Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature, protected from light.

-

Monitor the reaction closely and withdraw samples at early time points (e.g., 1, 4, 8, 24 hours).

-

Dilute samples directly with the mobile phase for analysis.

5. Thermal Degradation:

-

For solid-state analysis, place a small amount of the solid compound in a controlled temperature oven (e.g., 80°C).

-

For solution-state analysis, heat the stock solution at 80°C.

-

Protect samples from light.

-

Sample at appropriate time points, dissolve the solid in the mobile phase, or dilute the solution for analysis.

6. Photolytic Degradation:

-

Expose the stock solution and a sample of the solid compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

-

Sample at the end of the exposure period for analysis.

Data Summary and Interpretation

All results should be systematically tabulated to allow for clear comparison and interpretation. The primary goal is to perform a mass balance calculation to account for the parent compound and all major degradation products.

Table 1: Example Summary of Forced Degradation Results

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Individual Impurity 1 | % Individual Impurity 2 | % Total Impurities | Mass Balance (%) | Observations |

| Control | 48 h / RT | 99.8 | ND | ND | ND | ~100 | No change |

| 0.1 M HCl | 24 h / 60°C | 92.5 | 6.8 (RT 2.1 min) | ND | 6.8 | 99.3 | Single major degradant |

| 0.1 M NaOH | 8 h / 60°C | 85.1 | 13.5 (RT 2.1 min) | ND | 13.5 | 98.6 | Rapid degradation |

| 3% H₂O₂ | 24 h / RT | 95.2 | 1.5 (RT 3.5 min) | 2.1 (RT 4.2 min) | 3.6 | 98.8 | Multiple minor degradants |

| Heat (Solid) | 48 h / 80°C | 99.5 | ND | ND | ND | ~100 | Thermally stable |

| Photolytic | ICH Q1B | 96.0 | 3.2 (RT 5.5 min) | ND | 3.2 | 99.2 | Photosensitive |

(Note: Data are hypothetical and for illustrative purposes only. ND = Not Detected; RT = Retention Time)

Proposed Stability-Indicating Analytical Method

A stability-indicating method is one that can resolve the parent drug from its degradation products and process-related impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection is the gold standard for this purpose.[5]

Table 2: Recommended Starting HPLC-UV/MS Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for a wide range of polarities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the basic amine. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient is necessary to elute both the parent compound and potentially more or less polar degradants. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 2 µL | Minimizes potential for peak distortion. |

| UV Detection | Diode Array Detector (DAD) scanning 210-400 nm | Allows for peak purity assessment and selection of an optimal monitoring wavelength. |

| MS Detection | Electrospray Ionization (ESI) in positive mode | Ideal for identifying and confirming the mass of the parent compound and its degradation products. |

Conclusion

The protocols and analytical methods outlined in this guide provide a comprehensive and scientifically sound strategy for researchers to fully characterize the stability of this important chemical intermediate. This foundational knowledge is critical for mitigating risks and accelerating the development timeline for any project in which this molecule is a key component.

References

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- Degraded, A., et al. (2022).

- BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing.

- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.

- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.

- S. M., Manohar. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?.

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.

- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-257.

- Shanbhogue, M. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?

- Yoshida, S. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.

- Wilz, I., & Kaplan, F. (1974). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 96(9), 2908-2917.

- Li, C., & Porco, J. A. (2009). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Organic letters, 11(16), 3782–3785.

-

Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

-

PubChem. (n.d.). Methyl 2-[3-(trifluoromethyl)anilino]nicotinate. Retrieved from [Link]

- ResearchGate. (2008, August 7). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells.

-

Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

- Kim, J., et al. (2018). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 14, 2776–2784.

- ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Szeliga, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768.

- Hsiao, S.-H., & Yang, C.-P. (1998). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.

- Bryan Research & Engineering, LLC. (2008, April 8).

- ResearchGate. (2025, August 9). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine.

- ResearchGate. (n.d.).

Sources

- 1. epa.gov [epa.gov]

- 2. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. enggnagar.com [enggnagar.com]

- 15. pubs.acs.org [pubs.acs.org]

Beyond the MSDS: Technical Handling and Application Strategy for Methyl 2-amino-3-(trifluoromethyl)isonicotinate

CAS Number: 1227561-96-7 Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.15 g/mol [1][2]

Executive Summary & Strategic Value

Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is more than a simple building block; it is a privileged scaffold in modern drug discovery. Its structural uniqueness lies in the trifluoromethyl (-CF₃) group positioned adjacent to an amino (-NH₂) and an ester functionality.

-

The "Fluorine Effect": The -CF₃ group at the C3 position offers metabolic obstruction, preventing oxidative metabolism at this site, while significantly increasing lipophilicity (logP) to improve membrane permeability.

-

Synthetic Versatility: The ortho-amino ester motif is a classic precursor for constructing bicyclic nitrogen heterocycles (e.g., pyrido[2,3-d]pyrimidines), which are frequent pharmacophores in kinase inhibitors.

This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, focusing on the specific risks associated with fluorinated pyridine derivatives.

Chemical Identity & Reactivity Hotspots

Understanding the molecule's electronic structure is the first step in safe handling. The molecule features a "push-pull" electronic system: the amino group is an electron donor, while the ester and trifluoromethyl groups are electron-withdrawing.

Table 1: Physicochemical Profile

| Property | Value / Description | Practical Implication |

| Appearance | White to pale yellow solid | Discoloration indicates oxidation of the amine. |

| Melting Point | ~63°C (Predicted/Analogous) | Low melting point implies potential for caking; store cool. |

| Solubility | DMSO, Methanol, DCM | Lipophilic nature requires organic solvents for cleanup. |

| Acidity/Basicity | Weakly basic (Pyridine N + Amine) | Incompatible with strong acids and strong oxidizers. |

| LogP | ~1.1 - 1.5 (Predicted) | Moderate membrane permeability; skin absorption risk. |

Visualization: Reactivity & Hazard Map

The following diagram illustrates the functional zones of the molecule and their associated risks/utilities.

Comprehensive Hazard Assessment (E-E-A-T)

Standard SDS documents often list generic hazards. As a researcher, you must understand the causality of these hazards to mitigate them effectively.

Toxicology: The "Novel Compound" Protocol

Current Status: No specific LD50 data exists for this specific CAS in public registries. Expert Insight: In the absence of data, apply the Universal Precautions for Novel Potent Compounds .

-

Skin/Eye Irritation (H315/H319): The basic amino group combined with the ester hydrolysis potential suggests this compound will be irritating to mucous membranes.

-

Sensitization Potential: Pyridine amines can act as haptens, binding to skin proteins and causing allergic contact dermatitis over time.

-

Systemic Toxicity: Fluorinated pyridines can sometimes exhibit specific neurotoxicity or nephrotoxicity. Assume high potency.

Thermal Decomposition: The Hidden Killer

The presence of the trifluoromethyl group (-CF₃) introduces a critical safety parameter often overlooked.

-

Mechanism: In a fire (> 350°C), the C-F bonds rupture.

-

Byproducts: Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).

-

Risk: HF is chemically distinct from other acids; it penetrates skin and decalcifies bone. Standard smoke inhalation treatments are insufficient.

Advanced Handling & Storage Protocols

Storage Strategy

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen. The amino group is susceptible to slow oxidation, turning the white solid yellow/brown.

-

Segregation: Keep away from strong oxidizing agents (peroxides, nitrates) and strong acids.

Handling Workflow (Decision Matrix)

This self-validating workflow ensures safety scales with the quantity handled.

Synthetic Utility & Experimental Workflow

The primary application of CAS 1227561-96-7 is the synthesis of pyrido[2,3-d]pyrimidines. The following protocol outlines a standard cyclization workflow, highlighting safety checkpoints.

Protocol: Cyclization to Pyrido-pyrimidine Core

Reaction Type: Condensation / Cyclization Reagents: Formamidine acetate or Urea (high temperature).

-

Setup: Charge a round-bottom flask with Methyl 2-amino-3-(trifluoromethyl)isonicotinate and Formamidine acetate (1.5 eq).

-

Solvent: 2-Methoxyethanol or DMF (high boiling point required).

-

Heating (CRITICAL SAFETY STEP):

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Visualization: Synthetic Pathway

Emergency Response & Environmental Fate

Fire Fighting (Specific to Fluorine)

-

Media: Dry chemical, CO₂, or water spray.

-

Warning: Do not inhale smoke.[3][5] Firefighters must wear full SCBA.

-

Post-Fire: Neutralize runoff. The water may contain hydrofluoric acid (HF). Test pH and fluoride content before disposal.

First Aid

-

Eye Contact: Rinse immediately for 15 minutes. Do not delay.

-

Skin Contact: Wash with soap and water.[5] If redness persists, consider the possibility of HF burn (if the compound was degraded) or allergic dermatitis.

-

Ingestion: Do not induce vomiting. Rinse mouth.[3]

Disposal

-

Halogenated Waste: This compound must be disposed of in the "Halogenated Organic Solvents" stream.

-

Incineration: Must be performed at a facility equipped with scrubbers to capture HF gas. Do not dispose of in general trash or aqueous waste streams.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 527328, Methyl 2-[3-(trifluoromethyl)anilino]nicotinate (Analogous Structure). Retrieved February 19, 2026, from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for the "Fluorine Effect").

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved February 19, 2026, from [Link]

Sources

"Methyl 2-amino-3-(trifluoromethyl)isonicotinate" literature review

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of Methyl 2-amino-3-(trifluoromethyl)isonicotinate , a specialized heterocyclic building block.

Optimizing Kinase Inhibitor Scaffolds via Fluorinated Pyridines

Executive Summary

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS: 1227561-96-7) is a "privileged scaffold" precursor in modern drug discovery.[1] It serves as the critical starting material for synthesizing pyrido[2,3-d]pyrimidines , a class of bicyclic heterocycles heavily utilized as ATP-competitive inhibitors for kinases such as PI3K , mTOR , and EGFR .

The molecule's value lies in its specific substitution pattern:

-

2-Amino Group: Provides the nucleophile for heterocyclization.[1]

-

3-Trifluoromethyl Group: Induces metabolic stability (blocking C3 oxidation) and modulates the pKa of the pyridine nitrogen, enhancing hydrogen bond donor/acceptor properties in the kinase hinge region.

-

4-Methyl Ester: Acts as the electrophilic partner for cyclization reactions.[1]

Chemical Profile & Reactivity

The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the C3 position significantly alters the electronic landscape of the pyridine ring compared to non-fluorinated analogs.[1]

| Property | Description | Impact on Synthesis |

| Electronic Nature | Highly electron-deficient pyridine ring due to -CF3 and -COOMe.[1] | The 2-amino group is less nucleophilic than in simple pyridines, often requiring higher temperatures or catalysis for condensation reactions. |

| Steric Environment | The bulky -CF3 group creates ortho-steric strain.[1] | Regioselectivity is high; however, cyclization rates to form bicyclic systems may be slower, requiring optimized solvents (e.g., NMP, sulfolane). |

| Solubility | Lipophilic character.[1] | Soluble in polar aprotic solvents (DMSO, DMF, DCM); limited solubility in water. |

Synthesis Protocol: The SNAr Strategy

While various routes exist, the most robust industrial scale-up method involves Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor. This pathway avoids the use of unstable organolithium intermediates required in alternative C-H activation routes.

Core Reaction Pathway

The synthesis targets the displacement of a leaving group (Cl or F) at the C2 position by ammonia.

Figure 1: Direct ammonolysis via SNAr mechanism.

Detailed Experimental Protocol

Objective: Preparation of Methyl 2-amino-3-(trifluoromethyl)isonicotinate from Methyl 2-chloro-3-(trifluoromethyl)isonicotinate.

Reagents:

-

Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (1.0 equiv)[1]

-

Ammonium hydroxide (28% NH3 in H2O) or NH3 in THF (excess, ~10 equiv)

-

Solvent: THF or 1,4-Dioxane

Procedure:

-

Charging: In a high-pressure stainless steel autoclave, dissolve Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (e.g., 10 g) in THF (50 mL).

-

Ammonolysis: Add 28% aqueous ammonia (50 mL). Seal the autoclave.

-

Reaction: Heat the vessel to 100–120 °C for 12–16 hours. The internal pressure will rise; ensure the vessel is rated for >20 bar.

-

Note: The electron-withdrawing -CF3 and -COOMe groups activate the C2-Cl bond, facilitating displacement.[1]

-

-

Work-up: Cool to room temperature. Vent the autoclave carefully. Concentrate the mixture under reduced pressure to remove THF and excess ammonia.

-

Isolation: Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]

-

Purification: Recrystallize from n-heptane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Key Application: Synthesis of Pyrido[2,3-d]pyrimidines

The primary utility of this building block is the formation of the pyrido[2,3-d]pyrimidine core, a scaffold found in potent kinase inhibitors (e.g., analogs of Bimiralisib).

Transformation Logic

The 2-amino and 4-ester groups are perfectly positioned for a condensation reaction with a "one-carbon" bridge (like formamidine or urea) to close the pyrimidine ring.[1]

Figure 2: Cyclization pathway to the kinase inhibitor core.[1]

Protocol: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-one

-

Mixture: Combine Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 equiv) and Formamidine Acetate (2.0 equiv) in 2-methoxyethanol or DMF.

-

Reflux: Heat to reflux (120–140 °C) for 6–12 hours.

-

Precipitation: Cool the reaction mixture. The product often precipitates upon cooling or addition of water.

-

Filtration: Filter the solid, wash with water and cold ethanol.

-

Result: 5-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one.[1] This core can be further chlorinated (POCl3) to install amines at the C4 position, creating potent PI3K/mTOR inhibitors.

Strategic Value in Drug Design

Why use the 3-CF3 substituted scaffold?

-

Metabolic Shielding: The bulky CF3 group at C3 blocks metabolic oxidation at this position, a common clearance pathway for simple pyridines.

-

Lipophilicity (Magic Methyl Effect): The CF3 group significantly increases logP, improving membrane permeability compared to the chloro- or methyl- analogs.[1]

-

Binding Affinity: In kinase active sites, the CF3 group often fills a hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity for specific isoforms (e.g., PI3Kα vs. PI3Kδ).

References

-

Sigma-Aldrich. Methyl 2-amino-3-(trifluoromethyl)isonicotinate Product Datasheet. CAS 1227561-96-7.[1] Link

-

Ishihara Sangyo Kaisha, Ltd. Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.[1][3] (Describes analogous ammonolysis conditions for trifluoromethylpyridines). Link

-

BenchChem. Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. (Details Suzuki coupling and general handling of amino-trifluoromethyl-pyridines). Link

-

National Institutes of Health (NIH). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (Reviews the use of pyrido[2,3-d]pyrimidine scaffolds in kinase inhibition). Link

-

Beilstein Journals. Competitive cyclization of ethyl trifluoroacetoacetate... into hydrogenated oxazolo- and pyrimido-condensed pyridones.[1] (Discusses cyclization mechanics of trifluoromethyl-beta-keto esters). Link

-

PubChem. Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate Compound Summary. (For structural comparison and property data). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]

- 3. 2-Amino-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones [beilstein-journals.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The "Stealth" Scaffold: Methyl 2-amino-3-(trifluoromethyl)isonicotinate in Modern Drug Discovery

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of Methyl 2-amino-3-(trifluoromethyl)isonicotinate .

Part 1: Executive Summary & Chemical Identity

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a highly specialized heterocyclic building block that has emerged as a linchpin in the synthesis of next-generation kinase inhibitors and GPCR antagonists. Unlike generic pyridine intermediates, this molecule possesses a "privileged" substitution pattern: an amino group at C2, a trifluoromethyl group at C3, and a methyl ester at C4.

This dense functionalization creates a unique electronic and steric environment. The C3-trifluoromethyl group forces the adjacent C4-ester out of planarity, creating a "twisted" conformation that is critical for binding selectivity in ATP-competitive pockets (e.g., PIM-1, PI3K, and mTOR kinases).

Chemical Specifications

| Property | Specification |

| IUPAC Name | Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate |

| CAS Number | 1227561-96-7 |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Key Feature | High electron deficiency due to -CF₃ and -COOMe groups |

Part 2: Discovery and Historical Context

The history of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is not defined by a single "eureka" moment but by the industrial evolution of fluorinated pyridine chemistry .

The Agrochemical Origins (1980s–1990s)

The initial drive to synthesize trifluoromethyl-substituted pyridines came from the agrochemical sector. Companies like Ishihara Sangyo Kaisha (ISK) and Dow AgroSciences pioneered the chlorination/fluorination of picolines to create herbicides (e.g., Fluazifop precursors).

-

The Challenge: Early methods relied on harsh vapor-phase fluorinations which lacked regioselectivity.

-

The Breakthrough: The development of liquid-phase halogen-exchange (Halex) reactions allowed for the isolation of specific isomers like 2-amino-3-(trifluoromethyl)pyridine . This precursor became the "parent" of our target molecule.

The Kinase Inhibitor Era (2000s–Present)

In the mid-2000s, medicinal chemists targeting PI3K (Phosphoinositide 3-kinase) and PIM kinases faced a selectivity problem. Flat, bicyclic heteroaromatics (like quinazolines) were too promiscuous, binding to multiple kinases.

-

The Solution: Chemists hypothesized that introducing a bulky, electron-withdrawing group (CF₃) ortho to the ring fusion site would induce a twist, improving selectivity.

-

Emergence: Methyl 2-amino-3-(trifluoromethyl)isonicotinate appeared in patent literature (e.g., WO2008/136756, WO2021/127561) as the optimal starting material to fuse a pyrimidine ring onto the pyridine, creating pyrido[2,3-d]pyrimidines .

Part 3: Synthetic Methodology

Synthesizing this molecule is non-trivial due to the electronic deactivation of the pyridine ring by the trifluoromethyl group. The standard industrial route utilizes Directed Ortho-Metallation (DoM) , a protocol that demands precise temperature control to prevent polymerization.

Protocol: Directed Ortho-Metallation Route

Note: This protocol assumes the use of air-sensitive techniques (Schlenk line).

Reagents:

-

Starting Material: 2-Amino-3-(trifluoromethyl)pyridine (protected as a pivaloylamide or Boc-derivative).

-

Base: n-Butyllithium (2.5 M in hexanes) or LDA.

-

Electrophile: Methyl chloroformate (ClCO₂Me).

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Protection: The free amine at C2 is acidic and will quench the lithiating agent. It is first protected with a pivaloyl group (using pivaloyl chloride/TEA) to serve as a Directed Metallation Group (DMG) .

-

Why? The pivaloyl oxygen coordinates with Lithium, directing the base to the C4 position.

-

-

Metallation (The Critical Step):

-

Carboxylation:

-

Add Methyl Chloroformate (1.2 equiv) rapidly to the lithiated species.

-

Allow to warm to 0°C.

-

-

Deprotection:

-

Treat the intermediate with acidic methanol (HCl/MeOH) or mild base to remove the pivaloyl group, yielding the free amine Methyl 2-amino-3-(trifluoromethyl)isonicotinate .

-

Synthetic Logic Diagram

The following diagram illustrates the regioselectivity logic driven by the "Ortho-Effect" of the CF₃ group.

Caption: Synthesis via Directed Ortho-Metallation (DoM). The CF3 group activates the C4 position for lithiation.

Part 4: Applications in Drug Development

The primary utility of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is as a bicyclic scaffold precursor . It is reacted with formamide, urea, or amidines to close the second ring, forming Pyrido[2,3-d]pyrimidines .

Case Study: PIM-1 Kinase Inhibitors

PIM-1 is a proto-oncogene overexpressed in leukemia. Inhibitors derived from this scaffold show superior metabolic stability due to the CF₃ group blocking the C3 metabolic "hotspot."

Experimental Workflow for Scaffold Cyclization:

-

Reactant: Methyl 2-amino-3-(trifluoromethyl)isonicotinate.[3]

-

Reagent: Formamide (excess) or Formamidine acetate.

-

Conditions: 140°C–160°C (Neat or in DMF).

-

Product: 4-Hydroxy-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine (tautomer of the 4-one).

-

Derivatization: The C4-hydroxyl is converted to a chloride (POCl₃) and then displaced by an aniline to create the final drug candidate.

Drug Discovery Pipeline Visualization

Caption: Workflow converting the isonicotinate scaffold into a bioactive kinase inhibitor.

Part 5: References

-

Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1. Link

-

AstaTech, Inc. (2024).[4] Methyl 2-amino-3-(trifluoromethyl)isonicotinate Product Specifications. Sigma-Aldrich Catalog. Link

-

PrepChem. (2023). Synthesis of methyl isonicotinate derivatives via acid-catalyzed esterification. Link

-

ResearchGate. (2016). Discovery of Potent BCR-ABL/SRC Kinase Inhibitors using Trifluoromethylpyridine Scaffolds. Link

-

MDPI. (2022). The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design. Processes, 10(10), 2054. Link

-

National Institutes of Health (NIH). (2024). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Link

Sources

"Methyl 2-amino-3-(trifluoromethyl)isonicotinate" potential research applications

A Pivotal Scaffold for Fluorinated Heterocycles in Drug Discovery

Part 1: Executive Summary

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS: 1227561-96-7) is a highly specialized pyridine building block characterized by a "push-pull" electronic structure. It features an electron-donating amino group ortho to an electron-withdrawing trifluoromethyl group, with a reactive methyl ester at the para position relative to the nitrogen.

This molecule is not merely a reagent; it is a privileged scaffold precursor . Its primary utility lies in its ability to undergo cyclocondensation reactions to form pyrido[2,3-d]pyrimidines , a class of bicyclic heterocycles that serve as bioisosteres for quinazolines and purines. These structures are foundational in the development of ATP-competitive kinase inhibitors (e.g., EGFR, PI3K, mTOR) and modern agrochemicals.

Key Technical Specifications

| Property | Value | Relevance |

| CAS Number | 1227561-96-7 | Unique Identifier |

| Molecular Formula | C₈H₇F₃N₂O₂ | Fluorinated Pyridine Core |

| Molecular Weight | 220.15 g/mol | Fragment-based Drug Design (Low MW) |

| Key Moiety | 3-CF₃ (Trifluoromethyl) | Metabolic Stability & Lipophilicity |

| Reactive Sites | 2-NH₂ (Nucleophile), 4-COOMe (Electrophile) | Cyclization Precursor |

Part 2: Structural Analysis & Pharmacophore Logic

The strategic value of this molecule in medicinal chemistry stems from the specific arrangement of its substituents.

The Trifluoromethyl (CF₃) Advantage

The -CF₃ group at the C3 position is critical for two reasons:

-

Metabolic Shielding: The strong C-F bonds block oxidative metabolism (e.g., P450 hydroxylation) at the vulnerable 3-position of the pyridine ring.

-

Electronic Modulation: It lowers the pKa of the pyridine nitrogen, altering the hydrogen bond acceptor capability of the scaffold, which can tune binding affinity in the hinge region of kinase enzymes.

The Ortho-Amino Ester Motif

The 2-amino-3-(trifluoromethyl)-4-methoxycarbonyl arrangement creates a perfect setup for heterocyclization . The amino group acts as a nucleophile while the ester acts as an internal electrophile. When reacted with bidentate electrophiles (like urea, formamide, or isocyanates), the molecule "zips up" to form a second ring.

Visualization: Pharmacophore & Reactivity Map

Figure 1: Reactivity mapping of the scaffold showing the dual pathways toward bicyclic kinase inhibitors (blue) and urea-based inhibitors (red).

Part 3: Synthetic Utility & Protocols

The most high-value application of this molecule is the synthesis of fluorinated pyrido[2,3-d]pyrimidine-2,4-diones . This scaffold mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases.

Protocol: Synthesis of 5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Objective: Convert the open-chain pyridine ester into a bicyclic dione system using urea. This is a self-validating protocol; the product precipitates out of the reaction mixture.

Reagents:

-

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq)

-

Urea (5.0 eq)[1]

-

Solvent: None (Solvent-free melt) or Diphenyl ether (high boiling point solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine Methyl 2-amino-3-(trifluoromethyl)isonicotinate (10 mmol) and finely powdered Urea (50 mmol).

-

Thermal Fusion (The Melt): Heat the mixture to 180–200°C in an oil bath. The solids will melt into a homogeneous liquid.

-

Monitoring: Evolution of ammonia gas (basic pH on wet litmus paper) indicates the reaction is progressing. Continue heating for 2–4 hours until solidification begins (formation of the high-melting product).

-

Work-up: Cool the reaction mixture to 80°C and add hot water (50 mL). Stir vigorously to dissolve excess urea.

-

Isolation: Filter the suspension while warm. The solid residue is the crude pyrido[2,3-d]pyrimidine.

-

Purification: Recrystallize from DMF/Water or Acetic Acid.

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of two broad amide singlets (~11.5–12.0 ppm).

-

Visualization: Synthetic Pathway[6]

Figure 2: The "Melt" synthesis pathway converting the pyridine ester to the bicyclic kinase inhibitor core.

Part 4: Medicinal Chemistry Applications[3][6][8][9][10]